

Griseofulvin-13C,d3: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Griseofulvin-13C,d3	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **Griseofulvin-13C,d3**. This isotopically labeled compound serves as a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for the quantification of Griseofulvin.

Chemical Structure and Properties

Griseofulvin-13C,d3 is a stable isotope-labeled version of Griseofulvin, an antifungal drug. The labeling with Carbon-13 (¹³C) and Deuterium (d3) allows for its distinction from the unlabeled drug in mass spectrometry-based analyses, making it an ideal internal standard.

Chemical Structure:

The chemical structure of **Griseofulvin-13C,d3** is identical to that of Griseofulvin, with the exception of the isotopic labeling at the methoxy group.

(1'S,6'R)-7-Chloro-2',6-dimethoxy-4-(methoxy-d3)-6'-methyl-spiro[benzofuran-2(3H),1'-[1]cyclohexene]-3,4'-dione[2]

A 2D representation of the chemical structure is provided below:

Caption: 2D structure of **Griseofulvin-13C,d3**.



Physicochemical Properties

The following table summarizes the key physicochemical properties of **Griseofulvin-13C,d3**. It is important to note that while some data is specific to the labeled compound, other experimental data is for the unlabeled Griseofulvin and should be considered as a close approximation.

Property	Value	Reference
CAS Number	1329612-29-4	[2]
Molecular Formula	C ₁₆ ¹³ CH ₁₄ D ₃ ClO ₆	[3][4]
Molecular Weight	356.78 g/mol	[2][5]
Appearance	White to Off-White Solid	[2]
Melting Point	218-224 °C (for unlabeled Griseofulvin)	
Boiling Point	Not available	
Solubility	Highly soluble in tetrachloroethane; soluble in acetone or chloroform; slightly soluble in methanol or ethanol; very slightly soluble in water (for unlabeled Griseofulvin).	
XLogP3	2.2	[6]

Spectroscopic Data

Detailed experimental spectroscopic data for **Griseofulvin-13C,d3** is not readily available in the public domain. However, based on the structure, the following are the expected key characteristics:

 Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra would be very similar to that of unlabeled Griseofulvin, with the key difference being the signal corresponding to the methoxy group. The ¹³C-labeled carbon would show a coupling to the



attached deuterium atoms, and the signal for the deuterium atoms would be observable in a ²H NMR spectrum.

Mass Spectrometry (MS): The mass spectrum of Griseofulvin-13C,d3 will show a molecular
ion peak that is 4 mass units higher than that of unlabeled Griseofulvin, corresponding to the
presence of one ¹³C and three deuterium atoms. This distinct mass difference is the basis for
its use as an internal standard.

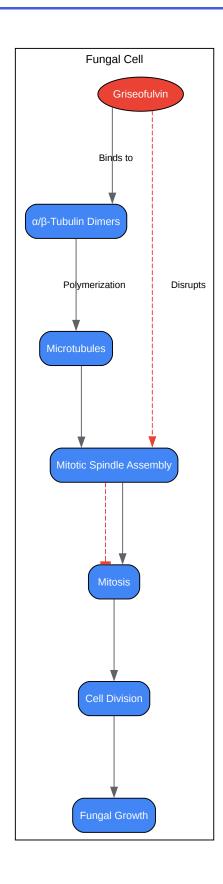
Biological Activity and Mechanism of Action

The biological activity of **Griseofulvin-13C,d3** is expected to be identical to that of unlabeled Griseofulvin. Griseofulvin is an antifungal agent that primarily acts by disrupting the mitotic spindle of fungal cells, thereby inhibiting cell division.

Signaling Pathway of Griseofulvin's Antifungal Action

Griseofulvin's primary mechanism of action involves its interaction with tubulin, a key protein in the formation of microtubules. The following diagram illustrates the proposed signaling pathway.





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Caption: Signaling pathway of Griseofulvin's antifungal mechanism.



Griseofulvin enters the fungal cell and binds to tubulin dimers. This binding interferes with the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The disruption of the mitotic spindle leads to an arrest of the cell cycle in the metaphase, ultimately inhibiting fungal cell division and growth.

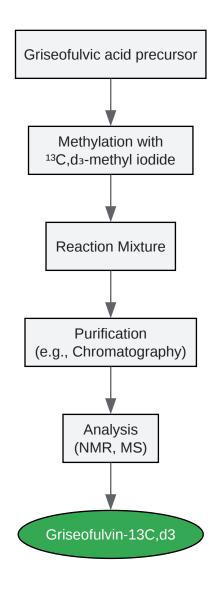
Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **Griseofulvin-13C,d3** are not publicly available and are likely proprietary to the manufacturers. However, this section provides representative methodologies based on the synthesis of Griseofulvin analogs and the analysis of isotopically labeled compounds.

Representative Synthesis Workflow

The synthesis of **Griseofulvin-13C,d3** would likely follow a multi-step organic synthesis route similar to that of unlabeled Griseofulvin, but incorporating isotopically labeled starting materials. A plausible final step would involve the methylation of a precursor using a ¹³C and deuterium-labeled methylating agent.





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Caption: A representative workflow for the synthesis of **Griseofulvin-13C,d3**.

General Protocol for NMR Analysis of Isotopically Labeled Compounds

The following is a general protocol for the analysis of a ¹³C-labeled compound by NMR spectroscopy.

• Sample Preparation: Dissolve a small amount (typically 1-10 mg) of **Griseofulvin-13C,d3** in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.



- ¹H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum to confirm the overall structure and purity.
- ¹³C NMR Spectroscopy: Acquire a one-dimensional carbon NMR spectrum. The signal for the ¹³C-labeled carbon will be significantly enhanced. A proton-decoupled spectrum will show this as a sharp singlet, while a proton-coupled spectrum will show splitting due to coupling with adjacent protons and deuterium.
- 2D NMR Spectroscopy: Acquire two-dimensional NMR spectra, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), to confirm the connectivity of the labeled carbon with the rest of the molecule.

General Protocol for Mass Spectrometry Analysis

This protocol outlines the general steps for analyzing **Griseofulvin-13C,d3** by mass spectrometry, often coupled with a chromatographic separation technique.

- Sample Preparation: Prepare a dilute solution of **Griseofulvin-13C,d3** in a solvent compatible with the chosen ionization method (e.g., acetonitrile/water for LC-MS).
- Chromatographic Separation (Optional but Recommended): Inject the sample into a liquid chromatograph (LC) or gas chromatograph (GC) to separate it from any impurities.
- Mass Spectrometry:
 - Ionization: Ionize the sample using an appropriate technique, such as Electrospray
 Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for LC-MS.
 - Mass Analysis: Analyze the ions in a mass analyzer (e.g., quadrupole, time-of-flight).
 - Data Acquisition: Acquire the mass spectrum, which will show the molecular ion peak corresponding to the mass of **Griseofulvin-13C,d3**. The isotopic distribution of this peak can be used to confirm the isotopic enrichment.

Applications in Research and Drug Development

Griseofulvin-13C,d3 is a critical tool for a variety of research applications:



- Pharmacokinetic Studies: It can be used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of Griseofulvin without the use of radioactive isotopes.
- Metabolite Identification: By tracking the fate of the labeled molecule, researchers can identify and characterize the metabolites of Griseofulvin.
- Quantitative Bioanalysis: It serves as an ideal internal standard for the accurate quantification of Griseofulvin in biological matrices such as plasma, urine, and tissue samples using techniques like LC-MS/MS. This is crucial for bioequivalence studies and therapeutic drug monitoring.

Conclusion

Griseofulvin-13C,d3 is an indispensable tool for researchers and scientists in the field of pharmacology and drug development. Its well-defined chemical structure and properties, coupled with its utility in advanced analytical techniques, enable precise and reliable studies of Griseofulvin's behavior in biological systems. While specific experimental protocols for its synthesis are proprietary, the general principles of organic synthesis and analytical chemistry provide a solid framework for its use in a research setting.

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